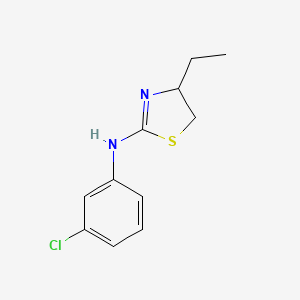

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(3-Chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative featuring a 3-chlorophenyl group attached to the amine nitrogen and a 4-ethyl-substituted 4,5-dihydrothiazole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole scaffolds in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and tubulin-targeting molecules .

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-2-9-7-15-11(13-9)14-10-5-3-4-8(12)6-10/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIGRNBOFPVMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea under basic conditions to yield the desired thiazole compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its thiazole ring structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Structure | Reactivity Type | Notable Products |

|---|---|---|---|

| This compound | Thiazole Structure | Substitution, Oxidation | Sulfoxides, Amines |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Nitrobenzamide Structure | Reduction | Amines |

| 2-chloro-N-(3-chlorophenyl)nicotinamide | Nicotinamide Structure | Substitution | Various derivatives |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for further development in pharmaceuticals.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones compared to control substances, indicating its potential as an antimicrobial agent.

Medicinal Chemistry Applications

Pharmacophore in Drug Design

this compound is being investigated as a pharmacophore for developing new anti-inflammatory and anticancer drugs. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Mechanism of Action

The compound may inhibit enzyme activity or modulate receptor functions through binding interactions. For instance, it could act as an antagonist at certain receptors involved in inflammatory pathways.

Industrial Applications

Development of Novel Materials

In industrial settings, this compound is explored for creating materials with unique electronic or optical properties. Its chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

Position of Chlorine on the Phenyl Ring

- N-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine ():

Substitution at the 4-position of the phenyl ring increases steric hindrance near the amine group compared to the 3-chloro isomer. This positional difference may influence binding affinity in biological targets due to altered electronic effects (e.g., dipole moments) and spatial orientation . - The 4-fluorophenyl group on the thiazole ring introduces electron-withdrawing effects, which could modulate reactivity in nucleophilic substitution reactions .

Halogen and Functional Group Diversity

- The diphenylmethyl group adds significant steric bulk, which may reduce metabolic stability .

- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) ():

The trifluoromethyl group introduces strong electron-withdrawing effects and hydrophobicity, improving resistance to oxidative metabolism. This modification is often leveraged in agrochemical and pharmaceutical design .

Variations in the Thiazole Core

Saturation of the Thiazole Ring

- N-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine ():

The 4,5-dihydrothiazole ring reduces conjugation, decreasing planarity and possibly limiting π-π stacking interactions in biological targets. This structural feature may enhance solubility due to increased flexibility . - N-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazol-2-amine ():

The fully unsaturated thiazole core retains aromaticity, favoring interactions with flat binding pockets (e.g., tubulin’s colchicine site, as seen in ). The methyl groups on the phenyl and thiazole rings improve lipophilicity .

Substituents on the Thiazole Ring

- 4-Ethyl vs. 4-Methyl Substitution (Target Compound vs.

- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Derivatives ():

Methoxy groups on the thiazole ring improve electron-donating capacity, which can stabilize charge-transfer complexes in tubulin inhibition. This correlates with moderate antiproliferative activity in cancer cell lines .

Comparative Data Table

Biological Activity

Overview

N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound notable for its thiazole ring structure, which imparts unique chemical and biological properties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains.

- IUPAC Name : this compound

- Molecular Formula : C11H13ClN2S

- CAS Number : 380431-12-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that this thiazole derivative exhibits significant antimicrobial and antifungal activities. The presence of the chlorine atom on the phenyl ring enhances its activity against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been documented through various studies. It has shown cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 1.61 ± 1.92 | Induction of apoptotic cell death | |

| HepG2 | 1.98 ± 1.22 | Cell cycle arrest and apoptosis | |

| A549 | 2.50 ± 0.85 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the thiazole ring and the substitution pattern on the phenyl ring are crucial for the biological activity of this compound. Electron-withdrawing groups like chlorine enhance its potency against cancer cells and pathogens.

Case Studies

- Anticancer Efficacy in Vivo : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight over a period of two weeks, resulting in a reduction in tumor volume by approximately 65% compared to the control group .

- Synergistic Effects with Other Drugs : In combination therapy studies, this thiazole derivative exhibited synergistic effects when used with established chemotherapeutics like doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine, and what analytical techniques confirm its purity and structure?

The synthesis typically involves cyclocondensation or Hantzsch thiazole synthesis. For example, cyclocondensation of 3-chloroaniline with ethyl-substituted thiazole precursors under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Key analytical methods include:

- NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., δ 1.2–1.4 ppm for ethyl groups) .

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray crystallography : To resolve stereochemistry and bond angles in crystalline forms .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural elucidation requires multi-technique validation:

- ¹H/¹³C NMR : Assigns proton and carbon environments, such as distinguishing thiazole ring protons (δ 3.5–4.5 ppm) from aromatic protons (δ 6.8–7.5 ppm) .

- X-ray crystallography : Provides precise bond lengths (e.g., C–S bond ≈ 1.74 Å in thiazole rings) and dihedral angles between aromatic and heterocyclic moieties .

- IR spectroscopy : Identifies functional groups like N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Q. What in vitro assays are recommended to evaluate its biological activity?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anti-parasitic activity : Anti-leishmanial assays using Leishmania promastigotes, measuring IC₅₀ values via fluorescence-based viability tests .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to accelerate reactions at lower temperatures .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation .

- Real-time monitoring : TLC and in-situ NMR track intermediate formation and optimize reaction quenching .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound's derivatives?

SAR studies involve:

- Substituent variation : Comparing ethyl vs. methyl groups at position 4, or chloro vs. fluoro on the phenyl ring .

- Bioisosteric replacement : Swapping thiazole with oxadiazole or triazole rings to modulate electronic properties .

- Computational docking : Predicting binding affinities to target enzymes (e.g., Leishmania trypanothione reductase) using molecular docking tools .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Substituent positional isomers : Chloro at meta (3-position) vs. para (4-position) on the phenyl ring alters steric and electronic effects .

- Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial assays) .

- Purity validation : Use HPLC-MS to confirm >95% purity and rule out impurities as confounding factors .

Q. What advanced analytical techniques differentiate it from structurally similar analogs?

- High-resolution mass spectrometry (HRMS) : Resolves exact mass differences (e.g., ethyl [C₂H₅] vs. methyl [CH₃] substituents) .

- Single-crystal X-ray diffraction : Distinguishes diastereomers or polymorphs via unit cell parameters .

- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientations .

Q. How do computational methods predict its reactivity and target interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular dynamics simulations : Models binding stability in enzyme active sites (e.g., hydrophobic interactions with thiazole rings) .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.